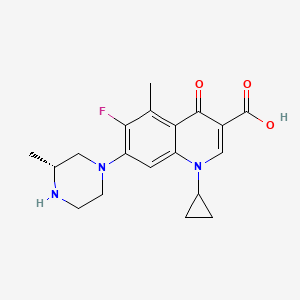
R-(+)-Salsolinol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
R-(+)-Salsolinol hydrochloride: is a chiral isoquinoline alkaloid derivative. It is a hydrochloride salt form of R-(+)-Salsolinol, which is a naturally occurring compound found in the brain and various plants. This compound has garnered interest due to its potential neuropharmacological effects and its role in the metabolism of dopamine, a critical neurotransmitter.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of R-(+)-Salsolinol hydrochloride typically involves the condensation of dopamine with acetaldehyde under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to yield R-(+)-Salsolinol. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: R-(+)-Salsolinol can undergo oxidation to form various quinone derivatives.
Reduction: The compound can be reduced to its corresponding tetrahydroisoquinoline derivative.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as halogens and nitro groups can be introduced under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives.
Applications De Recherche Scientifique
Chemistry: R-(+)-Salsolinol hydrochloride is used as a precursor in the synthesis of complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its role in the metabolism of dopamine. It is used to investigate the biochemical pathways involved in neurodegenerative diseases like Parkinson’s disease.
Medicine: The compound has potential therapeutic applications due to its neuropharmacological effects. It is being explored as a treatment for neurological disorders and as a tool to understand the mechanisms of addiction and neuroprotection.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as a building block for the synthesis of various bioactive compounds.
Mécanisme D'action
R-(+)-Salsolinol hydrochloride exerts its effects primarily through interactions with the dopaminergic system. It can inhibit the reuptake of dopamine, leading to increased levels of this neurotransmitter in the synaptic cleft. Additionally, it may act as an agonist or antagonist at various dopamine receptors, modulating their activity. The compound also influences the activity of enzymes involved in dopamine metabolism, such as monoamine oxidase and catechol-O-methyltransferase.
Comparaison Avec Des Composés Similaires
Salsolinol: The racemic form of R-(+)-Salsolinol, which contains both R and S enantiomers.
Tetrahydropapaveroline: Another isoquinoline derivative with similar neuropharmacological properties.
Norsalsolinol: A structurally related compound with distinct biological activities.
Uniqueness: R-(+)-Salsolinol hydrochloride is unique due to its specific chiral configuration, which imparts distinct pharmacological properties compared to its racemic or S enantiomer counterparts. Its selective interaction with dopamine receptors and enzymes involved in dopamine metabolism makes it a valuable tool in neuropharmacological research.
Propriétés
Numéro CAS |
57916-12-8 |
|---|---|
Formule moléculaire |
C10H14ClNO2 |
Poids moléculaire |
215.67 g/mol |
Nom IUPAC |
(1R)-1-methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-6-8-5-10(13)9(12)4-7(8)2-3-11-6;/h4-6,11-13H,2-3H2,1H3;1H/t6-;/m1./s1 |
Clé InChI |
WSVCGYSRZYNJMC-FYZOBXCZSA-N |
SMILES isomérique |
C[C@@H]1C2=CC(=C(C=C2CCN1)O)O.Cl |
SMILES canonique |
CC1C2=CC(=C(C=C2CCN1)O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


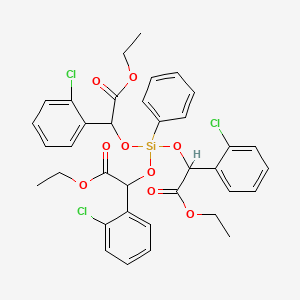
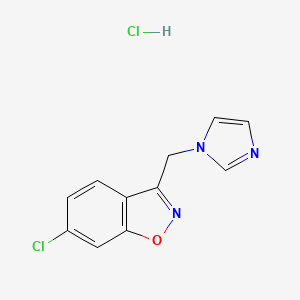
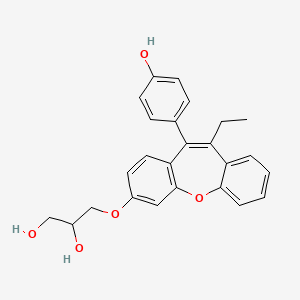
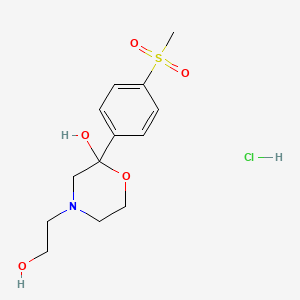
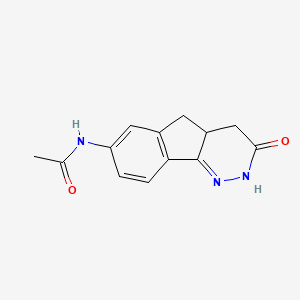
![1-[2-(dibenzylamino)ethyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol](/img/structure/B12772849.png)


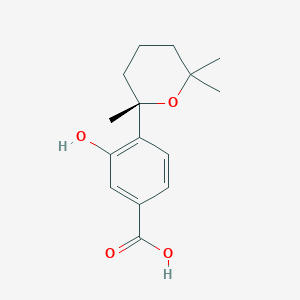

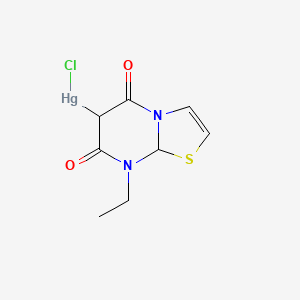
![3-Decoxypropyl-dimethyl-[3-(trimethylazaniumyl)propyl]azanium](/img/structure/B12772907.png)
